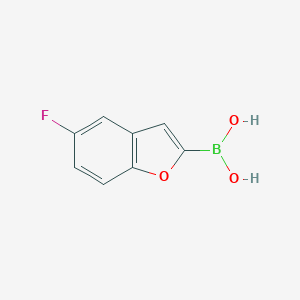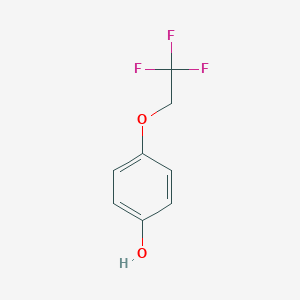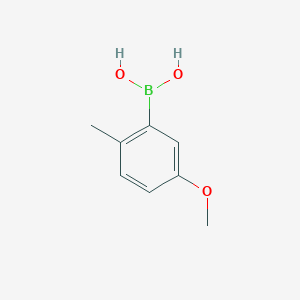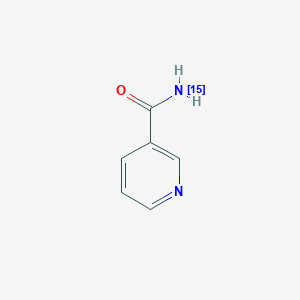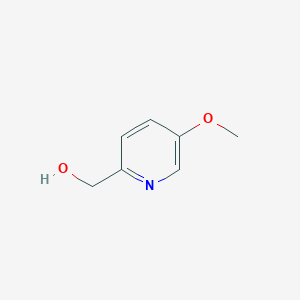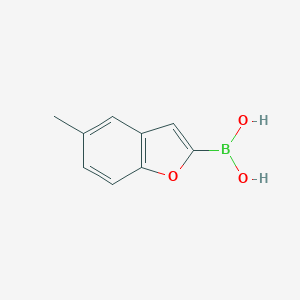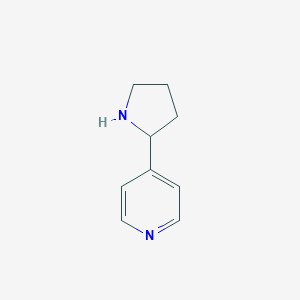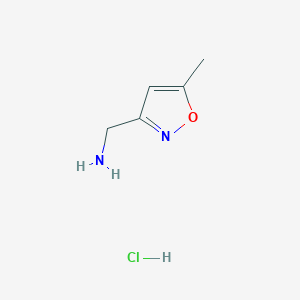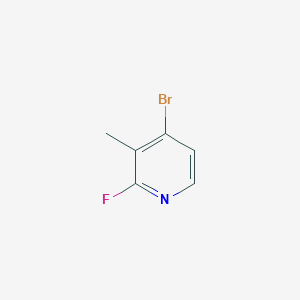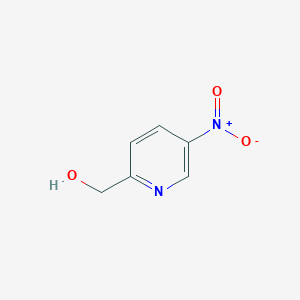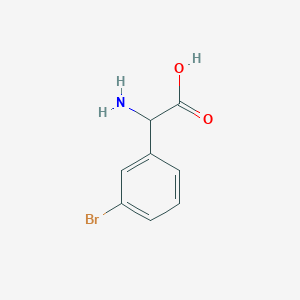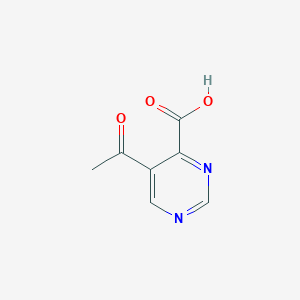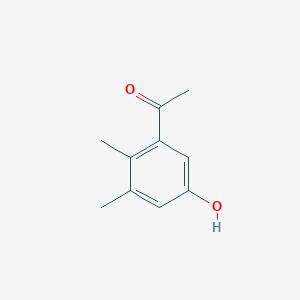
2-氟-6-羟甲基吡啶
描述
The compound 2-Fluoro-6-hydroxymethyl pyridine is a fluorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related fluorinated pyridine compounds, which can be useful in understanding the chemical behavior and potential applications of 2-Fluoro-6-hydroxymethyl pyridine.
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate involving a regioselective chlorination and a selective monodechlorination process . Another approach includes electrophilic fluorination using Selectfluor® to obtain fluorinated dihydropyridines, which can be further converted to pyridines . Additionally, nucleophilic aromatic substitution is used for the synthesis and radiolabeling of pyridine derivatives with fluorine-18 for imaging purposes .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines can be studied using various spectroscopic methods and theoretical calculations. For instance, the conformational preference of 2-(fluoromethyl)pyridine was determined through microwave spectroscopy and ab initio calculations, revealing a coplanar arrangement of the Cα-F bond with the pyridine ring . Similarly, the crystal structure of a related compound was analyzed using X-ray diffraction and density functional theory (DFT), showing consistency between the calculated and experimental structures .
Chemical Reactions Analysis
Fluorinated pyridines participate in various chemical reactions, including intermolecular cyclization and intramolecular transformations to yield complex fluorine-containing structures . The presence of fluorine can influence the reactivity and selectivity of these compounds in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated pyridines are influenced by the presence of the fluorine atom, which can affect the electron distribution and reactivity of the molecule. For example, the conformational analysis of 2-(fluoromethyl)pyridine indicates a stereoelectronic effect that stabilizes a particular rotamer of the molecule . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to understand the physicochemical characteristics of these compounds .
Relevant Case Studies
The papers provide case studies on the synthesis and characterization of various fluorinated pyridine derivatives. For example, the synthesis of radiotracers for studying nicotinic acetylcholine receptors involves the preparation of fluorinated pyridine analogs, which are then used in in vitro and in vivo imaging studies . Another case study involves the synthesis and crystal structure determination of a compound with potential anti-HBV activity, highlighting the medicinal chemistry applications of fluorinated pyridines .
科学研究应用
-
Synthesis of 2-Pyridones
- Field : Organic Chemistry
- Application : 2-Pyridones and its derivatives have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
- Method : The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone . A novel synthesis of amino-substituted-2-pyridone has been reported using palladium catalyst under microwave irradiation .
- Results : The reaction of 2-fluoro pyridine under certain conditions can obtain 2-pyridone in 47% yield .
-
Synthesis of F 18 Substituted Pyridines
- Field : Radiobiology
- Application : F 18 substituted pyridines are of special interest as potential imaging agents for various biological applications .
- Method : The methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are presented .
- Results : The synthesis of F 18 substituted pyridines has been developed and they are being used in the field of radiobiology .
-
Synthesis of 2,6-bis(hydroxymethyl)pyridine
- Field : Green Chemistry
- Application : 2,6-bis(hydroxymethyl)pyridine is a versatile chemical intermediate .
- Method : A novel one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
- Results : After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
-
Synthesis of 2-Fluoropyridine-6-aldoxime
- Field : Organic Chemistry
- Application : 2-Fluoropyridine-6-aldoxime is a chemical intermediate that can be used in various organic synthesis reactions .
- Method : Carboxaldehyde reacted smoothly with hydroxylamine to provide oxime in 60% yield . 2-Fluoropyridine-6-aldoxime was prepared similarly from 2-amino-6-methylpyridine .
- Results : The reaction of 2-fluoropyridine under certain conditions can obtain 2-fluoropyridine-6-aldoxime .
-
Synthesis of 2-Fluoro-6-(trifluoromethyl)pyridine
- Field : Industrial Chemistry
- Application : 2-Fluoro-6-(trifluoromethyl)pyridine is a chemical compound that can be used in various industrial applications .
- Method : The method for the synthesis of 2-fluoro-6-(trifluoromethyl)pyridine is presented .
- Results : An industrially feasible and economically viable process for the preparation of 2-fluoro-6-(trifluoromethyl)pyridine has been developed .
安全和危害
2-Fluoro-6-hydroxymethyl pyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
未来方向
The development of pyridine-containing pesticides, which are highly efficient with low toxicity and enhanced longevity, is one of the main directions in pesticide innovation. The whole industrial chain of pyridine compounds shows a tree-like structure, and the pyridine base is the “root” of the entire pyridine industrial chain .
属性
IUPAC Name |
(6-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCZNAMUJIMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476416 | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-hydroxymethyl pyridine | |
CAS RN |
315180-17-7 | |
| Record name | 6-Fluoro-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-fluoropyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

